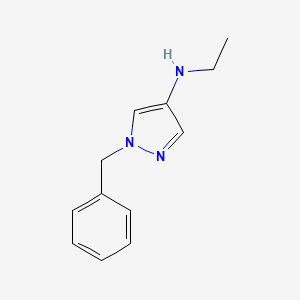

Pyrazole, 1-benzyl-4-(ethylamino)-

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These compounds are of paramount importance in chemical biology and medicinal chemistry as they form the core structure of numerous biologically active molecules, including vitamins, hormones, antibiotics, and nucleic acids. ijcaonline.orgnih.govresearchgate.net Their unique structural features allow them to interact with biological macromolecules, making them crucial for the development of new therapeutic agents. wisdomlib.org In fact, over 75% of drugs approved by the FDA contain a nitrogen-based heterocyclic moiety, highlighting their significance in the pharmaceutical industry. nih.gov The ability of the nitrogen atom to form hydrogen bonds with biological targets is a key factor contributing to their therapeutic efficacy. nih.gov

The Pyrazole (B372694) Moiety as a Privileged Scaffold in Drug Discovery Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. tandfonline.combenthamdirect.commdpi.com This term refers to molecular frameworks that are able to bind to multiple receptor types with high affinity, making them versatile starting points for the development of new drugs. The pyrazole nucleus is found in a number of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction drug sildenafil, and several anti-cancer medications like ibrutinib (B1684441) and ruxolitinib. tandfonline.combenthamdirect.comnih.gov The metabolic stability of the pyrazole ring is another crucial factor that contributes to its widespread use in drug development. tandfonline.com

Rationale for Comprehensive Research on Pyrazole, 1-benzyl-4-(ethylamino)- and its Derivatives

The specific compound, Pyrazole, 1-benzyl-4-(ethylamino)-, combines the privileged pyrazole core with a benzyl (B1604629) group at the 1-position and an ethylamino group at the 4-position. This unique combination of functional groups provides a compelling rationale for its comprehensive study. The benzyl group can influence the compound's lipophilicity and potential for pi-stacking interactions with biological targets. The ethylamino group at the 4-position can act as a hydrogen bond donor and acceptor, potentially enhancing its binding affinity to specific enzymes or receptors.

Research into derivatives of this compound is driven by the potential to discover novel therapeutic agents. For instance, studies on similar 1-benzyl-1H-pyrazole derivatives have identified potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, with potential applications in treating diseases like pancreatitis. nih.gov Furthermore, other pyrazole derivatives have shown promising antileishmanial and antibacterial activities. researchgate.net The exploration of Pyrazole, 1-benzyl-4-(ethylamino)- and its analogs is therefore a logical step in the quest for new and improved medicines. nih.gov

Historical Context and Evolution of Pyrazole Chemistry in Academic Pursuits

The history of pyrazole chemistry dates back to 1883, when the German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.orgsemanticscholar.org A classic method for synthesizing pyrazole from acetylene (B1199291) and diazomethane (B1218177) was developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.orgnih.gov

Early synthetic methods, such as the Knorr synthesis, involved the condensation of 1,3-dicarbonyl compounds with hydrazine. numberanalytics.comnih.gov Over the years, synthetic approaches have evolved significantly, with the development of more efficient and regioselective methods. nih.govmdpi.com Modern techniques include multicomponent reactions, dipolar cycloadditions, and transition-metal catalyzed syntheses. nih.govorganic-chemistry.orglongdom.org The continuous evolution of synthetic methodologies has greatly facilitated the exploration of the chemical space around the pyrazole scaffold, leading to the discovery of a vast number of derivatives with diverse biological activities. nih.govglobalresearchonline.net

Classical and Contemporary Approaches to Pyrazole Core Formation

The construction of the pyrazole ring is a well-established field, with several key methodologies dominating the synthetic landscape. These approaches can be broadly categorized into cyclocondensation reactions, cycloaddition reactions, and multi-component strategies.

Cyclocondensation Reactions for Substituted Pyrazoles

Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. These reactions typically involve the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species. mdpi.comnih.gov

The Knorr pyrazole synthesis, first reported in 1883, remains a primary example, involving the reaction between 1,3-dicarbonyl compounds and hydrazines. nih.govbeilstein-journals.org The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this method, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomeric products. mdpi.comnih.gov The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants. For instance, condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can afford high regioselectivity in favor of the isomer where the aryl group is adjacent to the trifluoromethyl-substituted carbon. nih.gov

Another major class of precursors for cyclocondensation is α,β-unsaturated carbonyl compounds. mdpi.com These substrates, upon reaction with hydrazines, typically yield pyrazoline intermediates via a Michael addition followed by cyclization. mdpi.com Subsequent oxidation is then required to furnish the corresponding aromatic pyrazole. mdpi.com The use of α,β-unsaturated ketones with a leaving group at the β-position can also lead directly to pyrazoles upon reaction with hydrazines. mdpi.com

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Key Features | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine Hydrate / Phenylhydrazine | Classic Knorr synthesis; potential for regioisomeric mixtures. | nih.govbeilstein-journals.org |

| α,β-Unsaturated Ketones (Chalcones) | Substituted Hydrazines | Forms pyrazoline intermediate requiring subsequent oxidation. | mdpi.com |

| 1,2-Allenic Ketones | Hydrazines | Efficient synthesis of 3,5-disubstituted pyrazoles under mild conditions. | researchgate.net |

| β-Enaminones | Hydrazine Derivatives | Versatile precursors that can be generated in situ from 1,3-dicarbonyls. | mdpi.comnih.gov |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the pyrazole ring. This reaction involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. acs.org

The reaction of diazo compounds with alkynes is a well-known route to pyrazoles. However, the preparation and handling of diazo compounds, which can be toxic and explosive, has limited its widespread use for preparative purposes. acs.org To circumvent this, methods have been developed for the in situ generation of diazo compounds from precursors like aldehydes and tosylhydrazine. acs.orgorganic-chemistry.org The regioselectivity of the cycloaddition is governed by the electronic nature of the substituents on both the diazo compound and the alkyne. acs.org

An alternative and highly effective 1,3-dipolar cycloaddition involves the reaction of nitrilimines with alkynes. rsc.org Nitrilimines are typically generated in situ from hydrazonyl halides in the presence of a base. This approach has been successfully applied to the synthesis of 1,3,5-trisubstituted pyrazoles. rsc.orgmdpi.com The regioselectivity can be a challenge, but certain strategies, such as using specific dipolarophiles like enaminones, have been shown to provide excellent regiocontrol. mdpi.com

| Dipole (or Precursor) | Dipolarophile | Key Features | Reference |

|---|---|---|---|

| Diazo compounds (from aldehydes) | Terminal Alkynes | Provides regioselective access to 3,5-disubstituted pyrazoles. | acs.org |

| Hydrazonyl Halides (Nitrilimine precursors) | Ninhydrin-derived Carbonates | Effective for synthesizing 1,3,5-trisubstituted pyrazoles in high yields. | rsc.org |

| Sydnones | 2-Alkynyl-1,3-dithianes | Novel base-mediated [3+2] cycloaddition leading to polysubstituted pyrazoles. | acs.org |

| Phenyl hydrazones / Benzoquinone | Benzoquinone | A green synthesis approach performed under mild basic conditions. | scispace.com |

One-Pot Multi-Component Reactions for Pyrazole Derivatives

Multi-component reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a product, have gained significant attention in modern organic synthesis. mdpi.com These reactions are highly efficient, offering advantages in terms of atom economy, time, and cost savings by avoiding the isolation of intermediate products. mdpi.comut.ac.ir

Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. A common strategy involves the in situ generation of a key intermediate, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone, which then undergoes cyclocondensation with a hydrazine. nih.govbeilstein-journals.org For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can provide direct access to polysubstituted pyrazoles.

Four-component reactions have also been reported, such as the synthesis of dihydropyrano[2,3-c]pyrazoles from the reaction of aldehydes, malononitrile (B47326), a β-ketoester, and hydrazine hydrate. ut.ac.irrsc.org These reactions often employ catalysts to facilitate the cascade of bond-forming events, and the use of environmentally benign solvents like water or solvent-free conditions further enhances their "green" credentials. ut.ac.ir

| Number of Components | Reactants | Product Type | Reference |

|---|---|---|---|

| Three | Aldehyde, 1,3-Dicarbonyl, Hydrazine | Polysubstituted Pyrazoles | |

| Three | Enaminone, Benzaldehyde, Hydrazine Dihydrochloride | Polyfunctionally Substituted Pyrazoles | |

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Dihydropyrano[2,3-c]pyrazoles | ut.ac.irrsc.org |

| Three | Active Methylene (B1212753) Reagent, Phenylisothiocyanate, Substituted Hydrazine | Tetra-substituted Phenylaminopyrazoles | nih.gov |

Targeted Synthesis of 1-benzyl-4-(ethylamino)pyrazole and its Isomers

The synthesis of 1-benzyl-4-(ethylamino)pyrazole requires specific strategies to ensure the correct placement of the benzyl group on the N1 nitrogen and the ethylamino group at the C4 position.

Regioselective Synthesis Strategies for 4-Substituted Pyrazoles

Directly introducing an amino group at the C4 position of a pre-formed pyrazole ring is challenging. A more common and effective strategy involves the introduction of a functional group at C4 that can be subsequently converted into an amino group.

One of the most powerful methods for C4-functionalization is the Vilsmeier-Haack reaction. nih.govnih.gov This reaction, using a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), introduces a formyl group (-CHO) regioselectively at the 4-position of the pyrazole ring. nih.govnih.gov The resulting pyrazole-4-carbaldehyde is a versatile intermediate. The aldehyde can be converted to the desired ethylamino group through reductive amination, which involves condensation with ethylamine to form an imine, followed by reduction with a suitable agent like sodium borohydride.

Another approach involves constructing the ring with a precursor that already contains a C4-substituent or a precursor to it. For instance, the cyclization of substituted β-ketonitriles with hydrazines is a primary route to 5-aminopyrazoles, but modifications to the nitrile precursor can direct substitution to other positions. beilstein-journals.org Similarly, using a 1,3-dicarbonyl compound that is substituted at the C2 position (which becomes the C4 position of the pyrazole) allows for the direct incorporation of a substituent. Katritzky and coworkers demonstrated a regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles by first preparing a pyrazoline via cyclocondensation, followed by alkylation at the C4 position, and subsequent oxidation. mdpi.comacs.org

Approaches for Introducing the N1-Benzyl Moiety

There are two primary strategies for introducing the N1-benzyl group onto the pyrazole ring:

Use of Benzylhydrazine in Cyclocondensation: The most direct method is to use benzylhydrazine as the binucleophilic component in the initial ring-forming reaction with a suitable 1,3-dielectrophile. nih.gov This approach constructs the N1-benzylated pyrazole in a single step. However, a significant drawback is the potential for forming two regioisomers (1-benzyl and 2-benzyl pyrazoles) if the 1,3-dielectrophilic partner is unsymmetrical. The selectivity is often poor, leading to difficult separation processes.

Post-synthetic N-Alkylation: An alternative and often more controlled method involves the N-alkylation of a pre-formed pyrazole ring. The pyrazole, which exists as a mixture of N-H tautomers, can be deprotonated with a base (e.g., sodium hydride, cesium carbonate) to form the pyrazolate anion. Subsequent reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride) introduces the benzyl group. This reaction can also produce a mixture of N1 and N2-benzylated isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the solvent, the nature of the counter-ion, the base used, and the steric hindrance of the substituents already present on the pyrazole ring at positions 3 and 5. For instance, benzylation of 3-(pyrimidin-4-yl)pyrazole with 4-chlorobenzyl bromide and cesium carbonate in DMF was reported to yield a 10:1 ratio in favor of the desired N1-isomer. Spectroscopic techniques such as NOESY are crucial for unambiguously determining the site of benzylation.

An in-depth examination of the synthetic strategies for the heterocyclic compound Pyrazole, 1-benzyl-4-(ethylamino)- is presented below, focusing on advanced and sustainable methodologies. This article adheres to a stringent outline to provide a focused and scientifically rigorous overview of its synthesis and derivatization.

Structure

3D Structure

Properties

CAS No. |

28466-72-0 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-benzyl-N-ethylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-2-13-12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,13H,2,9H2,1H3 |

InChI Key |

HBLPMHWSVITEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CN(N=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Pyrazole, 1 Benzyl 4 Ethylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete picture of the atomic arrangement and bonding framework of Pyrazole (B372694), 1-benzyl-4-(ethylamino)- can be constructed.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of Pyrazole, 1-benzyl-4-(ethylamino)- is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the benzyl (B1604629) group, and the ethylamino substituent. The chemical shifts (δ) are influenced by the electronic effects of the neighboring atoms and functional groups. For instance, the protons on the pyrazole ring will have characteristic shifts, and the methylene (B1212753) protons of the benzyl and ethyl groups will show specific multiplicities due to coupling with adjacent protons.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the pyrazole ring, the aromatic carbons of the benzyl group, and the aliphatic carbons of the ethylamino group are anticipated to appear in distinct regions of the spectrum, reflecting their electronic environments.

Table 1: Predicted ¹H NMR Data for Pyrazole, 1-benzyl-4-(ethylamino)-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 (pyrazole) | 7.55 | s | - | 1H |

| H-5 (pyrazole) | 7.20 | s | - | 1H |

| Benzyl-CH₂ | 5.30 | s | - | 2H |

| Phenyl-H (ortho) | 7.35 | d | 7.5 | 2H |

| Phenyl-H (meta) | 7.40 | t | 7.5 | 2H |

| Phenyl-H (para) | 7.30 | t | 7.5 | 1H |

| NH | 4.50 | br s | - | 1H |

| Ethyl-CH₂ | 3.10 | q | 7.2 | 2H |

Table 2: Predicted ¹³C NMR Data for Pyrazole, 1-benzyl-4-(ethylamino)-

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole) | 135.0 |

| C-4 (pyrazole) | 120.0 |

| C-5 (pyrazole) | 130.0 |

| Benzyl-CH₂ | 55.0 |

| Phenyl-C (ipso) | 137.0 |

| Phenyl-C (ortho) | 128.0 |

| Phenyl-C (meta) | 129.0 |

| Phenyl-C (para) | 127.5 |

| Ethyl-CH₂ | 40.0 |

To establish the precise connectivity of atoms, a suite of 2D NMR experiments is employed. sdsu.edu

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Pyrazole, 1-benzyl-4-(ethylamino)-, a key correlation would be observed between the ethyl-CH₂ protons and the ethyl-CH₃ protons, confirming the ethyl group's structure. Correlations between the aromatic protons of the benzyl group would also be evident. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning the carbon signals based on their attached protons. For example, the signal for the benzyl-CH₂ protons in the ¹H spectrum will correlate with the corresponding benzyl-CH₂ carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for Pyrazole, 1-benzyl-4-(ethylamino)- would include:

Correlations from the benzyl-CH₂ protons to the C-5 of the pyrazole ring and the ipso-carbon of the phenyl ring, confirming the N-benzyl linkage.

Correlations from the ethyl-CH₂ protons to the C-4 of the pyrazole ring, establishing the position of the ethylamino group.

Correlations from the pyrazole ring protons (H-3 and H-5) to the various carbons within the pyrazole ring.

The spatial arrangement of the substituents on the pyrazole ring can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect SpectroscopY (NOESY). Conformational analysis of substituted pyrazoles has been a subject of interest in various studies. researchgate.netmdpi.comiu.edu.sa A NOESY experiment on Pyrazole, 1-benzyl-4-(ethylamino)- could reveal through-space interactions between:

The benzyl-CH₂ protons and the H-5 proton of the pyrazole ring, providing insights into the rotational preference of the benzyl group.

The ethylamino protons and the H-3 and H-5 protons of the pyrazole ring, which can help define the orientation of the ethylamino substituent relative to the heterocyclic core.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For Pyrazole, 1-benzyl-4-(ethylamino)- (C₁₂H₁₅N₃), the exact mass can be calculated.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

|---|

The experimentally observed m/z value from an HR-MS analysis that matches this calculated value would confirm the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. d-nb.infoscispace.com The fragmentation pathway provides valuable information for structural confirmation. The analysis of fragmentation patterns of pyrazole derivatives has been reported in the literature. nih.govresearchgate.net For Pyrazole, 1-benzyl-4-(ethylamino)-, key fragmentation pathways are expected to include:

Loss of the benzyl group: A prominent fragmentation would be the cleavage of the N-benzyl bond, resulting in a fragment ion corresponding to the benzyl cation (C₇H₇⁺, m/z 91) and the remaining pyrazole structure.

Fragmentation of the ethylamino group: Loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄) from the molecular ion are also plausible fragmentation routes.

Ring fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net

Table 4: Predicted MS/MS Fragmentation Data for [M+H]⁺ of Pyrazole, 1-benzyl-4-(ethylamino)-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 202.13 | 173.10 | C₂H₅ | [M - C₂H₅ + H]⁺ |

| 202.13 | 111.08 | C₇H₇ | [M - C₇H₇ + H]⁺ |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes (stretching, bending, etc.) of the chemical bonds. For Pyrazole, 1-benzyl-4-(ethylamino)-, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the pyrazole ring, the benzyl group, and the ethylamino substituent.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretch: The secondary amine of the ethylamino group is expected to show a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. This peak is often sharp.

Aromatic C-H Stretch: The C-H stretching vibrations of the benzene (B151609) ring within the benzyl group will likely appear as a group of peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

Aliphatic C-H Stretch: The methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl and benzyl substituents will exhibit strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds. Their stretching vibrations are expected to produce a series of medium to strong bands in the 1400-1650 cm⁻¹ region. These are often coupled and can be complex.

N-H Bending: The in-plane bending vibration of the secondary amine is anticipated to cause a medium absorption band around 1550-1650 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): Strong absorption bands in the 690-900 cm⁻¹ range are characteristic of the out-of-plane bending of the C-H bonds on the benzene ring. The exact position can indicate the substitution pattern of the ring.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds (both in the pyrazole ring and the ethylamino group) will likely appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

The analysis of a hypothetical IR spectrum would involve assigning each of these expected peaks to their corresponding functional groups, thereby confirming the presence of the key structural motifs within the molecule.

Table 1: Expected Infrared (IR) Absorption Bands for Pyrazole, 1-benzyl-4-(ethylamino)-

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3500 | Medium-Weak | N-H Stretch | Secondary Amine |

| 3030-3100 | Medium-Weak | C-H Stretch | Aromatic (Benzene) |

| 2850-2960 | Strong | C-H Stretch | Aliphatic (Ethyl, Benzyl) |

| 1400-1650 | Medium-Strong | C=N, C=C Stretch | Pyrazole Ring |

| 1550-1650 | Medium | N-H Bend | Secondary Amine |

| 690-900 | Strong | C-H Bend (Out-of-Plane) | Aromatic (Benzene) |

| 1250-1350 | Medium | C-N Stretch | Amine, Pyrazole |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems. nih.gov The spectrum reveals the wavelengths of maximum absorbance (λmax), which can provide information about the electronic structure and extent of conjugation within the molecule.

For Pyrazole, 1-benzyl-4-(ethylamino)-, the primary chromophores are the pyrazole ring and the benzene ring of the benzyl group. The presence of the electron-donating ethylamino group attached to the pyrazole ring is expected to influence the electronic transitions. The anticipated electronic transitions are:

π → π* Transitions: These high-energy transitions are expected for both the pyrazole and benzene rings. The benzene ring typically shows a strong absorption band around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The pyrazole ring itself absorbs in the far UV region, typically around 210 nm. slideshare.net

n → π* Transitions: The nitrogen atoms in the pyrazole ring and the nitrogen of the ethylamino group have non-bonding electrons (n-electrons). Transitions of these electrons to an anti-bonding π* orbital are possible. These transitions are generally of lower intensity than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength.

The conjugation between the pyrazole ring and the benzyl group, though separated by a methylene bridge, and the electronic influence of the ethylamino group are expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unsubstituted chromophores. The solvent used for analysis can also influence the position and intensity of the absorption bands.

Table 2: Expected UV-Visible (UV-Vis) Absorption Data for Pyrazole, 1-benzyl-4-(ethylamino)-

| Expected λmax (nm) | Type of Transition | Chromophore |

| ~210-220 | π → π | Pyrazole Ring |

| ~250-270 | π → π (B-band) | Benzene Ring |

| >270 | n → π* / Charge Transfer | Extended Conjugated System |

Elemental Analysis for Purity and Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For Pyrazole, 1-benzyl-4-(ethylamino)-, the molecular formula is C₁₂H₁₅N₃. The theoretical elemental composition can be calculated from the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ).

The theoretical percentages are calculated as follows:

Molecular Weight: (12 * 12.01) + (15 * 1.008) + (3 * 14.01) = 144.12 + 15.12 + 42.03 = 201.27 g/mol

% Carbon (C): (144.12 / 201.27) * 100 ≈ 71.60%

% Hydrogen (H): (15.12 / 201.27) * 100 ≈ 7.51%

% Nitrogen (N): (42.03 / 201.27) * 100 ≈ 20.88%

An experimental elemental analysis of a pure sample of Pyrazole, 1-benzyl-4-(ethylamino)- should yield percentage values that are within ±0.4% of these theoretical values. Any significant deviation could indicate the presence of impurities, such as residual solvents or starting materials, or that the compound has a different molecular formula than proposed.

Table 3: Elemental Analysis Data for Pyrazole, 1-benzyl-4-(ethylamino)- (C₁₂H₁₅N₃)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 71.60 | (To be determined) |

| Hydrogen (H) | 7.51 | (To be determined) |

| Nitrogen (N) | 20.88 | (To be determined) |

Biological Activity Profiling and Molecular Mechanistic Investigations of Pyrazole, 1 Benzyl 4 Ethylamino Derivatives

In Vitro Biochemical and Cell-Based Assays

The 1-benzyl-pyrazole scaffold has been identified as a privileged structure in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. In vitro studies have been crucial in elucidating their mechanisms of action, particularly as inhibitors of key enzymes and modulators of cellular receptors.

Kinase Inhibition:

A prominent area of investigation for 1-benzyl-1H-pyrazole derivatives has been their activity as kinase inhibitors. Notably, they have emerged as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a critical regulator of necroptosis and inflammation. nih.govfrontiersin.org The inhibition of RIP1 kinase is considered a potential therapeutic strategy for inflammatory diseases such as pancreatitis, psoriasis, and rheumatoid arthritis. nih.govacs.org

Structure-activity relationship (SAR) studies on a series of 1-benzyl-1H-pyrazole derivatives led to the identification of highly potent compounds. nih.gov Optimization of an initial hit, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, resulted in a derivative, compound 4b , with a dissociation constant (Kd) of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cellular necroptosis inhibition assay. nih.gov Further research led to the development of type-II RIPK1 inhibitors that interact with both the allosteric pocket and the ATP-binding site of the enzyme. nih.gov For instance, a compound featuring a benzylpyrazole "tail" was shown to occupy the allosteric pocket, forcing RIPK1 into an inactive conformation. nih.gov

While the broader class of pyrazole (B372694) derivatives has shown inhibitory activity against a wide array of kinases—including Cyclin-Dependent Kinases (CDKs), Akt1, and ASK1—specific kinetic data for 1-benzyl-pyrazole derivatives against topoisomerases, cyclooxygenases, dihydrofolate reductase, or glycogen (B147801) synthase kinase 3β are not extensively documented in the available literature. nih.gov

Adenosine (B11128) Receptors:

The 1-benzyl-1H-pyrazol-4-yl scaffold has been successfully incorporated into xanthine (B1682287) structures to create potent and selective antagonists for the A2B adenosine receptor (AdoR). nih.gov The A2B AdoR is implicated in conditions like asthma, making its antagonists therapeutically relevant. nih.gov

An initial compound, 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine, showed high affinity for the A2B AdoR (Ki = 9 nM) but lacked selectivity. nih.gov The introduction of a benzyl (B1604629) group at the N-1 position of the pyrazole ring was a key step in improving selectivity. SAR studies revealed that electron-withdrawing substituents on the benzyl ring, such as 3-trifluoromethyl, enhanced selectivity while maintaining high affinity. This optimization led to the discovery of 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine, a high-affinity (Ki = 1 nM) A2B AdoR antagonist with approximately 1000-fold selectivity over other adenosine receptor subtypes. nih.gov

Estrogen Alpha Receptor (ERα):

Pyrazole derivatives have been investigated as ligands for the estrogen receptor alpha (ERα), a key target in breast cancer therapy. nih.govajchem-a.com Certain tetrasubstituted pyrazoles act as high-affinity, ERα-selective agonists. nih.gov For example, propyl-pyrazole-triol (PPT) binds to ERα with high affinity and shows a 410-fold binding preference over ERβ, representing a first-in-class ERα-specific agonist. nih.gov More recently, derivatives incorporating a 1-benzyl group, such as N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazides, have been synthesized and evaluated for their antiproliferative activity in ER-positive breast cancer cells, with some compounds showing promise as ERα degraders. nih.gov

Other Receptors:

While research has explored the interaction of general pyrazole derivatives with various other receptors, including opioid, cannabinoid, and NMDA receptors, specific functional modulation data for 1-benzyl-4-(ethylamino)-pyrazole derivatives are scarce. elsevierpure.comresearchgate.netnih.gov Studies on pyrazole-1-carboxamide derivatives have documented their efficacy as Gi-biased µ-opioid receptor agonists. researchgate.net Similarly, literature on the direct modulation of Acid-Sensing Ion Channels or TRPC ion channels by 1-benzyl-pyrazole derivatives is not currently available.

While some pyrazole-containing compounds, such as certain anthrapyrazoles, have been shown to possess significant DNA binding affinity, specific studies detailing the interaction of 1-benzyl-4-(ethylamino)-pyrazole derivatives with nucleic acids and any subsequent conformational changes are not prominently featured in the reviewed scientific literature. nih.gov

The most significant immunomodulatory effects of 1-benzyl-pyrazole derivatives stem from their inhibition of RIP1 kinase. nih.govnih.gov As a key regulator of inflammation and cell death, RIPK1 inhibition by these compounds can block inflammatory disease pathways. frontiersin.orgnih.gov For example, RIPK1 inhibition has been shown to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8. frontiersin.org These findings underscore the potential of 1-benzyl-pyrazole derivatives in treating immune-mediated inflammatory diseases. acs.org There is currently no specific literature linking these derivatives to perturbations of the mTOR pathway.

Elucidation of Molecular Targets and Downstream Signaling Pathways

Research has successfully identified specific protein binding partners for 1-benzyl-pyrazole derivatives, providing a clear picture of their molecular targets.

The primary and most well-characterized protein target is Receptor Interacting Protein 1 (RIP1) kinase . nih.govnih.gov X-ray crystallography and molecular modeling have shown that these inhibitors can bind to an allosteric pocket adjacent to the DLG-motif, forcing the kinase into an inactive "DLG-out" conformation. nih.gov This specific interaction prevents the kinase from participating in the downstream signaling cascades that lead to inflammation and necroptosis.

Another key molecular target identified is the A2B adenosine receptor . nih.gov Here, the 1-benzyl-pyrazol-4-yl moiety of the xanthine-based antagonists interacts with the ligand-binding pocket of the G protein-coupled receptor, leading to potent and selective antagonism. nih.gov

Other potential protein targets for related scaffolds include members of the KDM4 family of histone demethylases, which have been shown to be inhibited by benzyl-substituted benzimidazole (B57391) pyrazole variants. acs.org Docking studies also suggest that various other kinases, such as VEGFR-2 and CDK2, could be potential targets for the broader pyrazole class, though this requires further experimental validation for the 1-benzyl substituted series. researchgate.net

Analysis of Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Neuroprotection)

The therapeutic potential of pyrazole derivatives is often linked to their ability to modulate critical cellular pathways. Research into this class of compounds, including derivatives of the 1-benzyl-pyrazole scaffold, has revealed significant activity in inducing programmed cell death (apoptosis), halting the cell division cycle, and protecting neuronal cells from damage.

Apoptosis Induction

Pyrazole derivatives have been consistently shown to induce apoptosis in various cancer cell lines, making them attractive candidates for oncology research. nih.gov The mechanisms often involve the activation of intrinsic and extrinsic apoptotic pathways. For instance, studies on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated their capacity to activate pro-apoptotic proteins such as Bax and p53, alongside the executioner caspase-3. rsc.org

A notable mechanism is the generation of reactive oxygen species (ROS). One pyrazole derivative, referred to as compound 3f, was found to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating ROS levels, which in turn activates caspase-3. nih.govnih.gov This highlights a pathway where the compound induces oxidative stress, pushing the cell towards programmed death. Further research on novel pyrazole derivatives, specifically tospyrquin and tosind, in colon cancer cells revealed an increase in the Bax/Bcl-2 ratio. researchgate.net This shift disrupts the mitochondrial membrane's integrity, leading to the activation of both initiator caspases (caspase-8 and caspase-9) and the subsequent cleavage of PARP-1, a hallmark of apoptosis. researchgate.net Similarly, a pyrazole derivative of usnic acid was also confirmed to induce apoptosis in pancreatic cancer cells. nih.gov

Cell Cycle Arrest

In addition to inducing cell death, pyrazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various phases. This prevents the cells from replicating their DNA and dividing. For example, a pyrazole derivative induced cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.gov Another novel pyrazole, PTA-1, demonstrated a more pronounced effect by arresting triple-negative breast cancer cells in the G2/M phase, with a secondary effect on the S phase. mdpi.comnih.gov

The molecular targets for this activity are often key regulators of the cell cycle. Certain pyrazole derivatives function as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). rsc.org Inhibition of the CDK2/cyclin A2 complex prevents the transition from the G1 to the S phase, effectively halting cell proliferation. rsc.org Other derivatives, such as pyrazole-linked benzothiazole-β-naphthol compounds, have been observed to arrest the cell cycle at the G2/M checkpoint. mdpi.com A pyrazole derivative of usnic acid was also found to induce arrest in the G0/G1 phase in pancreatic cancer models. nih.gov

Table 1: Cellular Pathway Modulation by Pyrazole Derivatives

| Derivative Class/Compound | Cellular Pathway | Cell Line | Key Findings | Citations |

|---|---|---|---|---|

| Pyrazole Derivative (Compound 3f) | Apoptosis Induction | MDA-MB-468 (Triple-Negative Breast Cancer) | Triggers apoptosis through ROS production and caspase-3 activation. | nih.govnih.gov |

| 1,3,5-Trisubstituted-1H-pyrazoles | Apoptosis Induction | MCF-7, A549, PC-3 (Breast, Lung, Prostate Cancer) | Activates pro-apoptotic proteins Bax, p53, and Caspase-3. | rsc.org |

| Tospyrquin and Tosind | Apoptosis Induction | HT29 (Colon Cancer) | Increases Bax/Bcl-2 ratio; enhances cleavage of caspase-8, -9, and PARP-1. | researchgate.net |

| Pyrazole Derivative (PTA-1) | Cell Cycle Arrest | MDA-MB-231 (Triple-Negative Breast Cancer) | Induces cell cycle arrest at the G2/M phase. | mdpi.com |

| Novel Pyrazole Derivatives | Cell Cycle Arrest | HCT-116 (Colon Cancer) | Inhibits CDK2, leading to G1 phase arrest. | rsc.org |

| Pyrazole-linked benzothiazole | Cell Cycle Arrest | A549, HeLa, MCF7 (Lung, Cervical, Breast Cancer) | Arrests the cell cycle at the G2/M phase. | mdpi.com |

| Pyrazole-bearing derivatives | Neuroprotection | SH-SY5Y (Neuroblastoma) | Protects against 6-OHDA-induced neurotoxicity. | researchgate.net |

| N-propananilide pyrazoles | Neuroprotection | SH-SY5Y (Neuroblastoma) | Decreases levels of pro-apoptotic Bax and caspase-3 activation. | turkjps.org |

Neuroprotection

The pyrazole scaffold has also been identified as a promising framework for the development of neuroprotective agents. nih.gov These compounds show potential in mitigating the neuronal cell death characteristic of neurodegenerative disorders like Parkinson's disease. Studies using in vitro models of Parkinson's, where neurotoxicity is induced by 6-hydroxydopamine (6-OHDA), have demonstrated the protective effects of pyrazoline derivatives. nih.gov

A series of pyrazole and pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl group were evaluated for their ability to protect neuroblastoma SH-SY5Y cells from 6-OHDA-induced death, with several compounds showing significant cell protection. researchgate.net The neuroprotective mechanism of some pyrazole derivatives has been linked to the modulation of apoptotic pathways within neurons. For instance, certain N-propananilide derivatives containing a pyrazole ring were found to exert their protective effects by reducing the expression of the pro-apoptotic protein Bax and suppressing the activation of caspase-3. turkjps.org

Characterization of Target Engagement and Efficacy at a Molecular Level

The biological activities of pyrazole derivatives stem from their direct interaction with specific molecular targets. Elucidating these interactions is crucial for understanding their mechanism of action and for guiding further drug development.

A significant finding in this area is the development of 1-benzyl-1H-pyrazole derivatives as potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrosis involved in various inflammatory diseases. Structure-activity relationship (SAR) analysis led to the discovery of a derivative, compound 4b, which exhibited high affinity for RIP1 kinase and effectively inhibited necroptosis in cellular assays. nih.gov

Other key molecular targets for pyrazole derivatives include proteins that regulate fundamental cellular processes like cell division and survival.

B-cell lymphoma-2 (Bcl-2): As a key anti-apoptotic protein, Bcl-2 is a prime target for cancer therapy. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were designed to inhibit Bcl-2. Molecular docking studies confirmed that these compounds bind with high affinity to the Bcl-2 protein, thereby inhibiting its function and promoting apoptosis. rsc.org

Cyclin-Dependent Kinase 2 (CDK2): As previously mentioned, pyrazole derivatives have been successfully developed as CDK2 inhibitors. rsc.org Compounds were identified that showed strong inhibition of the CDK2/cyclin A2 enzyme, with IC₅₀ values in the low micromolar to nanomolar range. Molecular dynamics simulations have further validated the stable binding of these inhibitors within the catalytic domain of CDK2. rsc.org

Tubulin: The microtubule network is essential for cell division, making tubulin a validated anticancer target. Several pyrazole derivatives have been shown to act as tubulin polymerization inhibitors. mdpi.com These compounds bind to the colchicine-binding site on tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. mdpi.commdpi.com

Topoisomerases: DNA topoisomerases are enzymes that are critical for managing DNA topology during replication and transcription. Certain pyrazole-linked derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II, leading to DNA damage and cell death. mdpi.com

Table 2: Molecular Target Engagement of Pyrazole Derivatives

| Derivative Class | Molecular Target | Mechanism of Action | Resulting Effect | Citations |

|---|---|---|---|---|

| 1-Benzyl-1H-pyrazoles | RIP1 Kinase | Inhibition of kinase activity | Inhibition of necroptosis | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazoles | Bcl-2 | Inhibition of anti-apoptotic function | Apoptosis induction | rsc.org |

| Novel Pyrazole Derivatives | CDK2 | Inhibition of kinase activity | G1 phase cell cycle arrest | rsc.org |

| Pyrazole-oxindole Conjugates | Tubulin | Inhibition of polymerization by binding to the colchicine (B1669291) site | G2/M phase cell cycle arrest, apoptosis | mdpi.com |

| Pyrazole-linked benzothiazoles | Topoisomerase I | Inhibition of enzyme activity | DNA damage, G2/M phase arrest | mdpi.com |

| 4β-Aryl pyrazole-epipodophyllotoxins | Topoisomerase II | Inhibition of enzyme activity | Anticancer activity | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Molecular Design of Pyrazole, 1 Benzyl 4 Ethylamino Analogs

Systematic Investigation of Substituent Effects on Biological Activity

The biological profile of pyrazole (B372694) derivatives can be finely tuned by systematic modifications at various positions of the heterocyclic scaffold. The N1-benzyl group, the C4-ethylamino substituent, and other positions on the pyrazole ring all represent key handles for chemical modification to explore and optimize activity.

The N1-benzyl group plays a significant role in orienting the molecule within the binding pocket of its biological target and can engage in crucial hydrophobic and aromatic interactions. Research on related 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIP1) kinase inhibitors has demonstrated the sensitivity of inhibitory activity to substitutions on this benzyl (B1604629) moiety. nih.gov

For instance, in a series of 1-benzyl-1H-pyrazole derivatives, modification of the substituents on the benzyl ring led to significant changes in potency. The parent compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, served as a starting point for optimization. nih.gov SAR analysis revealed that the position and nature of the substituent on the benzyl ring are critical for activity. A derivative, compound 4b from the study, which incorporated specific substitutions, showed a marked increase in potency with a Kd value of 0.078 μM against RIP1 kinase. nih.gov This highlights that specific electronic and steric properties of the N1-benzyl substituent are key determinants of binding affinity.

Further studies on other pyrazole scaffolds confirm the importance of the N1-substituent. In an investigation of 3,5-diphenylpyrazoles, extending the N1-substituent from a small alkyl group to a benzyl moiety was well-tolerated and maintained inhibitory activity against meprin α and β. nih.gov This suggests that the N1-position can accommodate bulky aromatic groups, which can be exploited for further interaction with the target protein. nih.gov

Table 1: Influence of N1-Substituent on RIP1 Kinase Inhibition

| Compound | N1-Substituent | RIP1 Kinase Inhibition (Kd, μM) | Cell Necroptosis Inhibition (EC50, μM) | Source |

|---|---|---|---|---|

| 1a | 2,4-dichlorobenzyl | Not specified | Not specified | nih.gov |

| 4b | Optimized substituted benzyl | 0.078 | 0.160 | nih.gov |

The amino group at the C4 position is a crucial feature for many biologically active pyrazoles, often acting as a key hydrogen bond donor or acceptor, or as a point for further functionalization. nih.gov The nature of the substituent on this amino group, such as the ethyl group in Pyrazole, 1-benzyl-4-(ethylamino)-, can significantly modulate the pharmacological profile.

Studies on 4-aminopyrazoles have shown that this scaffold is an advantageous framework for developing ligands for various receptors and enzymes. nih.gov The substitution pattern on the C4-amino group can influence potency and selectivity. For example, in the development of antiproliferative and antioxidant agents, a series of pyrazolyl acylhydrazones and amides were synthesized, which involved modifications at the C4-amino position of a phenylamino (B1219803) pyrazole nucleus. researchgate.net These modifications led to derivatives with significant antitumor properties against various cancer cell lines. researchgate.net

The transition from a simple alkylamino group to more complex functionalities like amides or ureas can introduce additional interaction points, such as hydrogen bonding, which can enhance binding affinity. The steric bulk and electronic properties of the C4-substituent are critical. For instance, palladium-catalyzed amination reactions on 4-bromo-1H-pyrazoles are suitable for aromatic or bulky amines, whereas copper(I)-catalyzed reactions are more favorable for alkylamines, indicating that the synthetic route and subsequent activity are highly dependent on the nature of the C4-amino substituent. researchgate.net

Beyond the N1 and C4 positions, substitutions at other points on the pyrazole ring (C3 and C5) are critical for defining the biological activity and selectivity of the compound. In the development of potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors based on a 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside scaffold, alterations at the C5-position of the pyrazole ring were explored. nih.gov This study demonstrated that varying the substituent at this position allowed for the fine-tuning of inhibitory activity and selectivity against SGLT2. nih.gov

Similarly, in the SAR of 3,5-diphenylpyrazole (B73989) derivatives, introducing different groups at the C3 and C5 positions resulted in significant variations in inhibitory activity against meprins. nih.gov The introduction of a cyclopentyl moiety at one of these positions yielded activity comparable to a phenyl group, whereas smaller (methyl) or more flexible (benzyl) groups led to a decrease in potency. nih.gov This indicates a specific size and conformational requirement for substituents at these positions to achieve optimal interaction with the target's binding site.

Elucidation of Pharmacophores and Key Structural Motifs for Desired Biological Effects

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazole-based compounds, several key pharmacophoric features have been elucidated.

A pharmacophore model developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified a five-point hypothesis (AHHRR) as crucial for activity. This model consists of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov The docking studies associated with this model revealed that the pyrazole core and its substituents engage in specific interactions, such as hydrogen bonds with key amino acid residues (e.g., Gln443, Asn395) and π-π stacking with phenylalanine residues in the active site. nih.gov

For 4-aminopyrazole derivatives, the amino group itself is a key pharmacophoric element, often participating in critical hydrogen bonding interactions within the ATP binding site of kinases. nih.gov The general structure often includes a substituted phenyl ring at N1, which fits into a hydrophobic pocket, and the pyrazole ring acts as a central scaffold. Quantitative structure-activity relationship (QSAR) modeling of 1H-Pyrazole analogs as EGFR inhibitors has also been used to identify key structural requirements for anticancer activity. researchgate.net

Design Principles for Optimizing Biological Activity and Modulating Specific Target Interactions

Based on extensive SAR studies, several design principles have emerged for the optimization of pyrazole-based compounds. The pyrazole ring is considered a "privileged structure" due to its synthetic accessibility and versatile nature as a bioisosteric replacement for other aromatic rings, which can improve physicochemical properties like solubility and lipophilicity. mdpi.comnih.gov

Key design principles include:

N1-Substitution for Selectivity and Potency: The N1 position is often substituted with aryl or benzyl groups to occupy hydrophobic pockets in target proteins. Modifying the substitution pattern on these aromatic rings is a primary strategy for enhancing potency and achieving selectivity. nih.gov

C4-Functionalization for Enhanced Binding: The C4-amino group is a key interaction point. Converting this amine to amides, ureas, or sulfonamides can introduce additional hydrogen bond donors and acceptors, leading to stronger and more specific interactions with the target. nih.gov

Bioisosteric Replacement: The pyrazole nucleus itself can serve as a bioisostere for a phenyl ring, which can lead to improved drug-like properties. mdpi.com

Comparative SAR Analysis with Related Pyrazole Derivatives

Comparing the SAR of different pyrazole series provides a broader understanding of the structural requirements for various biological targets. For instance, in the development of COX-2 inhibitors, 1,5-diarylpyrazoles are a well-established class. A comparative analysis shows that the nature and substitution pattern of the aryl groups at N1 and C5 are critical for selective COX-2 inhibition. nih.gov Compound 7a, a 1,5-diarylpyrazole, showed high selectivity for COX-2, which was attributed to the specific orientation of its substituted phenyl rings within the enzyme's active site. nih.gov

In another example, a comparison between pyrazole and pyrazoline derivatives as anti-inflammatory agents revealed that pyrazolines were generally more potent. researchgate.net This suggests that the saturation level of the heterocyclic ring can significantly impact biological activity. Furthermore, comparing N1-substituted pyrazoles with and without an acetamide (B32628) linker showed that the presence and nature of the linker could dramatically affect anti-inflammatory and analgesic properties. researchgate.net

The diverse pharmacological profiles of pyrazole analogs, from anticancer to anti-inflammatory effects, are a direct result of how different substitution patterns interact with various biological targets. nih.gov A benzofuran (B130515) pyrazole substituted with nitro and bromo groups, for instance, showed significant pain inhibition, highlighting how fusing the pyrazole with other heterocyclic systems can lead to novel activities. nih.gov

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Analogs

| Compound Series | Key Structural Feature | Observed Activity | Source |

|---|---|---|---|

| 1,5-Diarylpyrazoles | Substituted phenyl at N1 and C5 | Selective COX-2 inhibition | nih.gov |

| Pyrazolines vs. Pyrazoles | Dihydro-pyrazole vs. Aromatic pyrazole ring | Pyrazolines showed higher anti-inflammatory potency | researchgate.net |

| Benzofuran-pyrazoles | Fused benzofuran ring system | Potent pain inhibition | nih.gov |

| N1-Benzenesulfonamide pyrazoles | Benzenesulfonamide group at N1 | Preferential COX-2 selectivity | researchgate.net |

Computational Chemistry and Molecular Modeling Approaches for Pyrazole, 1 Benzyl 4 Ethylamino

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. epstem.net These methods allow for the detailed investigation of molecular orbitals, charge distribution, and conformational stability, which collectively define the molecule's reactivity and interaction profile.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. bhu.ac.in The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

| Parameter | Description | Typical Value Range for Pyrazole (B372694) Derivatives (eV) |

|---|---|---|

| E_HOMO | Highest Occupied Molecular Orbital Energy | -6.3 to -5.8 |

| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -0.8 |

| E_gap (LUMO-HOMO) | Energy Gap | 4.5 to 5.5 |

Note: The values presented are representative examples for substituted pyrazoles from computational studies and may vary for the specific title compound.

Electrostatic Potential Surface Analysis and Charge Distribution

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.inresearchgate.net In MEP maps, red-colored regions indicate negative electrostatic potential, typically associated with lone pairs on heteroatoms like nitrogen and oxygen, and are prone to electrophilic attack. researchgate.net Blue-colored regions signify positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. bhu.ac.in

For Pyrazole, 1-benzyl-4-(ethylamino)-, the MEP surface is expected to show significant negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the ethylamino group. researchgate.netnih.gov Specifically, the pyridine-like nitrogen atom of the pyrazole ring is a primary site of negative potential and acts as a hydrogen bond acceptor. researchgate.netnih.gov The amino group also represents a key site for hydrogen bonding interactions. acs.orgnih.gov The aromatic benzyl (B1604629) ring may exhibit a region of negative π-electron density above and below the plane of the ring. This detailed map of electrostatic potential is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to molecular recognition and ligand-protein binding. researchgate.netnih.gov

Conformational Landscape and Tautomeric Preferences

The three-dimensional structure and flexibility of a molecule are defined by its conformational landscape. For Pyrazole, 1-benzyl-4-(ethylamino)-, rotation around single bonds, such as the C-N bond of the ethylamino group and the N-CH2 bond of the benzyl group, gives rise to various conformers with different energies.

Furthermore, pyrazoles substituted with an amino group can exhibit annular prototropic tautomerism, where a hydrogen atom moves between the two nitrogen atoms of the ring. researchgate.netyoutube.com This results in an equilibrium between different tautomeric forms. For 4-aminopyrazoles, the position of this equilibrium can be influenced by the substituent at position 1, the solvent, and the physical state (solid or solution). researchgate.netnih.gov Studies on 1-benzyl-4-nitroso-5-aminopyrazole have shown that it exists as the amino/nitroso tautomer rather than the imino/oxime form, with the specific conformation stabilized by both intramolecular and intermolecular hydrogen bonds. acs.orgnih.gov The presence of the N1-benzyl group in the title compound prevents the tautomerism involving the N1 position, but the ethylamino group itself could potentially exist in different rotational conformations that influence its interaction with its environment. The relative stability of different conformers and tautomers is often evaluated using quantum chemical calculations, which can predict the most likely structures present under given conditions. researchgate.netrsc.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govnih.gov This method is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. researchgate.net

Prediction of Binding Modes and Affinities with Identified Biological Targets

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, known to inhibit a wide range of protein kinases. nih.govmdpi.com Specifically, 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis and inflammation. nih.govnih.gov Docking studies allow for the placement of Pyrazole, 1-benzyl-4-(ethylamino)- into the ATP-binding site of kinases like RIP1 to predict its binding mode and estimate its binding affinity. nih.govnih.gov

| Target Protein | Ligand Type | Reported Binding Affinity | Reference |

|---|---|---|---|

| RIP1 Kinase | 1-benzyl-1H-pyrazole derivative | K_d = 0.078 µM | nih.gov |

| hCA I / hCA II | Pyrazole-carboxamide | Docking Score: -9.3 / -8.5 kcal/mol | nih.gov |

| VEGFR-2 / Aurora A / CDK2 | Pyrazole derivative | Docking Score: -10.09 / -8.57 / -10.35 kJ/mol | nih.gov |

| Tubulin (Colchicine site) | Pyrazole hybrid chalcone | dG Binding: -48.34 to -91.43 Kcal/mol | mdpi.com |

| COX-II | Pyrazole derivative | Docking Score: -10.5 / -10.7 kcal/mol | ijper.org |

Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Molecular docking simulations provide detailed insights into these crucial contacts. researchgate.net

Hydrogen Bonding: This is a critical interaction for pyrazole derivatives. nih.gov The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, often interacting with key residues in the hinge region of kinase ATP-binding sites. nih.govnih.gov The NH moiety of the ethylamino group on Pyrazole, 1-benzyl-4-(ethylamino)- can serve as a hydrogen bond donor, while the nitrogen atom can act as an acceptor, further anchoring the ligand in the binding pocket. mdpi.com

Hydrophobic Interactions: The benzyl group is a key contributor to hydrophobic interactions. nih.gov This bulky, nonpolar group can fit into hydrophobic pockets within the active site, displacing water molecules and contributing favorably to the binding energy. The ethyl group of the ethylamino substituent also participates in these types of interactions.

The combination of these interactions defines the specific binding mode and selectivity of the compound for its biological target.

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a virtual window into the atomic-level interactions between a potential drug molecule (ligand) and its biological target, such as a protein or enzyme. This powerful technique allows researchers to observe the dynamic movements and binding modes of a ligand within a target's active site over time, offering insights that are often unattainable through static experimental methods alone. For pyrazole derivatives, MD simulations have been instrumental in understanding their mechanisms of action.

These simulations can reveal crucial information about the stability of the ligand-target complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. This data is invaluable for optimizing the structure of a lead compound to enhance its affinity and selectivity for the target. While the methodology is well-established for the pyrazole scaffold, specific MD simulation studies detailing the dynamic interactions of Pyrazole, 1-benzyl-4-(ethylamino)- with any biological target have not been reported in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that correlate with a desired biological effect, QSAR models can be used to predict the activity of novel, untested compounds.

Development of Predictive Models for Biological Activity

The development of a robust QSAR model involves several steps, including the compilation of a dataset of compounds with known biological activities, the calculation of molecular descriptors (which quantify various aspects of a molecule's structure), and the application of statistical methods to build and validate the predictive model. For pyrazole derivatives, QSAR studies have been successfully employed to predict their anticancer, anti-inflammatory, and antimicrobial activities, among others. These models guide the design of new analogs with potentially improved potency and a more favorable pharmacological profile. However, no specific QSAR models have been published that focus on or include Pyrazole, 1-benzyl-4-(ethylamino)-.

Computational Screening of Virtual Libraries of Pyrazole, 1-benzyl-4-(ethylamino)- Analogs

One of the most powerful applications of a validated QSAR model is in the high-throughput virtual screening of large chemical libraries. This process allows researchers to computationally assess thousands or even millions of virtual compounds, prioritizing a smaller, more manageable number of promising candidates for synthesis and experimental testing. This approach significantly reduces the time and cost associated with drug discovery.

In the context of Pyrazole, 1-benzyl-4-(ethylamino)-, the development of a specific QSAR model would first be necessary. Once established, this model could be used to screen virtual libraries of its analogs, where different functional groups are systematically varied at different positions on the pyrazole core, the benzyl group, or the ethylamino side chain. This would enable the identification of novel structures with potentially enhanced biological activity. Currently, due to the absence of a dedicated QSAR study for this compound, such computational screening efforts have not been documented.

Future Directions and Emerging Research Avenues for Pyrazole, 1 Benzyl 4 Ethylamino

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of novel and sustainable synthetic routes is crucial for the future exploration and application of Pyrazole (B372694), 1-benzyl-4-(ethylamino)-. Current research on pyrazole synthesis often focuses on improving efficiency, reducing environmental impact, and accessing diverse derivatives.

Novel Synthetic Pathways:

Traditional methods for synthesizing aminopyrazoles often involve the condensation of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.orgnih.gov Future research could explore innovative strategies such as:

Catalytic C-N Cross-Coupling Reactions: Modern catalytic methods could be employed to directly introduce the ethylamino group at the C4 position of a pre-functionalized 1-benzylpyrazole core. This would offer a more convergent and potentially more efficient route than traditional multi-step sequences.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for Pyrazole, 1-benzyl-4-(ethylamino)- could enable more efficient and reproducible production for further studies.

Photoredox Catalysis: Light-mediated reactions are increasingly used for the formation of C-N bonds under mild conditions. Investigating photoredox-catalyzed amination of a suitable pyrazole precursor could provide a novel and sustainable entry to the target compound.

Sustainable Synthesis Methodologies:

A key focus of modern organic chemistry is the development of environmentally friendly synthetic processes. For Pyrazole, 1-benzyl-4-(ethylamino)-, future research should prioritize:

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or bio-based solvents.

Catalyst Recycling: Employing reusable catalysts, such as ionic liquids or solid-supported catalysts, to minimize waste and cost. researchgate.net For instance, the use of [Et3NH][HSO4] has been reported as a recyclable catalyst for the one-pot synthesis of related pyrazole derivatives. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. Multi-component reactions are a prime example of atom-economical processes that could be explored.

A comparison of traditional versus potential sustainable synthetic approaches is highlighted in the table below.

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Starting Materials | Often require multi-step preparation | Readily available and renewable feedstocks |

| Solvents | Often uses hazardous organic solvents | Green solvents (water, ethanol, etc.) |

| Catalysts | Often uses stoichiometric reagents | Recyclable catalysts (ionic liquids, solid-supported) |

| Energy Consumption | Often requires high temperatures and long reaction times | Milder reaction conditions, potentially using alternative energy sources (microwaves, ultrasound) |

| Waste Generation | Can generate significant amounts of waste | Minimized waste through high atom economy and catalyst recycling |

Advanced Mechanistic Investigations into Biological Actions and Off-Target Effects

While the specific biological activities of Pyrazole, 1-benzyl-4-(ethylamino)- are not yet detailed in the literature, the 4-aminopyrazole scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors. nih.govnih.gov Future research should focus on elucidating the precise mechanism of action and potential off-target effects of this compound.

Mechanistic Investigations:

Kinase Profiling: A comprehensive screening against a panel of human kinases would be a critical first step to identify potential biological targets. nih.gov Many 4-aminopyrazole derivatives have shown potent inhibitory activity against Janus kinases (JAKs), so this family of enzymes would be of particular interest. nih.gov

Structural Biology: Co-crystallization of Pyrazole, 1-benzyl-4-(ethylamino)- with its identified target protein(s) would provide invaluable insights into the binding mode and the key molecular interactions responsible for its activity. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective analogs.

Cellular Assays: Investigating the effects of the compound on downstream signaling pathways in relevant cell lines can help to confirm its mechanism of action. nih.gov For example, if the compound targets a specific kinase, its effect on the phosphorylation of downstream substrates should be assessed. nih.gov

Off-Target Effects:

Understanding and minimizing off-target effects is a critical aspect of drug development. For Pyrazole, 1-benzyl-4-(ethylamino)-, this would involve:

Broad Ligand Profiling: Screening the compound against a wide range of receptors, ion channels, and enzymes to identify any unintended interactions.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to assess the compound's effects on various cellular processes and identify potential toxicity liabilities at an early stage.

Comparative Studies: Comparing the off-target profile of Pyrazole, 1-benzyl-4-(ethylamino)- with that of other known pyrazole-based inhibitors can help to identify structural motifs associated with specific off-target activities. Some substituted pyrazole-based kinase inhibitors have been observed to have off-target activity against kinases such as Flt-3, VEGFR-2, and PDGFRα. nih.gov

The table below summarizes key research findings for related 4-aminopyrazole derivatives, which could guide the investigation of Pyrazole, 1-benzyl-4-(ethylamino)-.

| Compound Class | Biological Target(s) | Key Research Finding | Reference |

| 4-Aminopyrazole derivatives | Janus Kinases (JAKs) | A novel series of 4-aminopyrazole derivatives showed potent inhibitory activity against JAK1, JAK2, and JAK3. Compound 17m had IC50 values of 0.67μM, 0.098μM, and 0.039μM against JAK1, JAK2, and JAK3, respectively. | nih.gov |

| Substituted Pyrazole-Based Kinase Inhibitors | Multiple Kinases | Some compounds showed off-target activity against Flt-3, VEGFR-2, and PDGFRα, suggesting the importance of broad kinase profiling. | nih.gov |

| 5-Aminopyrazole derivatives | Various enzymes and receptors | 5-Aminopyrazoles are versatile scaffolds for developing inhibitors of p56 Lck, NPY5 antagonists, and CRF-1 receptor antagonists. | beilstein-journals.org |

Integration of Artificial Intelligence and Machine Learning in Pyrazole-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.govexlibrisgroup.com For Pyrazole, 1-benzyl-4-(ethylamino)- and its future analogs, AI/ML can be instrumental in accelerating the design-make-test-analyze cycle.

Applications in Drug Design:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel pyrazole derivatives based on their chemical structure. youtube.com This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can be used to design novel pyrazole-based molecules with desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify potential hits that bind to a specific biological target. nih.gov This can significantly reduce the time and cost associated with experimental high-throughput screening.

ADMET Prediction: AI/ML models can predict the pharmacokinetic and toxicological properties of compounds, allowing for the early identification and mitigation of potential liabilities. nih.gov

The table below outlines how AI/ML can be applied at different stages of the drug discovery process for pyrazole-based compounds.

| Drug Discovery Stage | AI/ML Application | Potential Impact |

| Target Identification | Analysis of large biological datasets to identify novel drug targets. | Accelerated identification of relevant targets for pyrazole-based inhibitors. |

| Hit Identification | Virtual screening of compound libraries against a target of interest. | Rapid identification of potential hit compounds for further investigation. |

| Lead Optimization | Predictive modeling (QSAR) to guide the design of more potent and selective analogs. | More efficient optimization of lead compounds with improved properties. |

| Preclinical Development | Prediction of ADMET properties to identify potential safety and pharmacokinetic issues. | Reduced risk of late-stage failures in clinical trials. |

Development of Chemical Probes for Target Validation and Biomarker Discovery

A well-characterized chemical probe is an invaluable tool for target validation and for exploring the biological function of a protein in cells and in vivo. nih.gov Pyrazole, 1-benzyl-4-(ethylamino)-, if found to be potent and selective for a particular target, could be developed into a chemical probe.

Development of a Chemical Probe:

The development of a chemical probe requires a molecule with specific properties, including:

Potency and Selectivity: The probe should be highly potent against its intended target and have minimal off-target activity.

Cellular Activity: The probe must be able to penetrate cell membranes and engage its target in a cellular context.

Defined Mechanism of Action: The molecular mechanism by which the probe exerts its effect should be well-understood.

To develop Pyrazole, 1-benzyl-4-(ethylamino)- as a chemical probe, it would be necessary to:

Confirm Target Engagement: Demonstrate that the compound directly binds to its intended target in cells. This can be achieved using techniques such as cellular thermal shift assays (CETSA) or by developing a tagged version of the compound for pull-down experiments.

Synthesize a Negative Control: A structurally similar but inactive analog is essential to distinguish on-target effects from off-target or non-specific effects.

Characterize in Relevant Assays: The probe's activity should be thoroughly characterized in a variety of cellular and in vivo models to establish a clear link between target engagement and a phenotypic outcome.

Biomarker Discovery:

Once a validated chemical probe is available, it can be used to identify biomarkers that are indicative of target engagement or pathway modulation. This can be achieved through:

Proteomics and Transcriptomics: Analyzing changes in protein or gene expression in response to treatment with the chemical probe.

Metabolomics: Investigating changes in the cellular metabolome following target engagement.